1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine
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Overview
Description
1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.
Introduction of the dimethylphenyl group: This step often involves electrophilic aromatic substitution reactions using dimethylbenzene derivatives.
Attachment of the piperazine ring: This can be accomplished through nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyrazine core is reacted with piperazine derivatives.
Introduction of the fluorophenyl group: This final step typically involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways. This includes its role in modulating enzyme activity and receptor binding.
Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, it may interact with neurotransmitter receptors, affecting neuronal signaling and potentially providing therapeutic benefits in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazolo core structure and are studied for their potential as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a pyrazolo core and are investigated for their biological activities, particularly in cancer treatment.
Pyrazolo[3,4-b]pyridine derivatives: These compounds are explored for their potential as tropomyosin receptor kinase inhibitors and have shown promising results in preclinical studies.
Uniqueness
1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine is unique due to its specific combination of structural features, including the pyrazolo[1,5-a]pyrazine core, the dimethylphenyl group, and the fluorophenyl-substituted piperazine ring. This unique structure allows it to interact with a distinct set of molecular targets, providing potential advantages in therapeutic applications and scientific research.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5/c1-17-7-8-19(15-18(17)2)21-16-23-24(26-9-10-30(23)27-21)29-13-11-28(12-14-29)22-6-4-3-5-20(22)25/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKBYLROVVGSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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